1-(2-Fluorophenyl)-2-nitropropan-1-ol
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Overview
Description
1-(2-Fluorophenyl)-2-nitropropan-1-ol is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a nitro group on the propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-2-nitropropan-1-ol typically involves the nitration of 2-fluorophenylpropanol. One common method includes the reaction of 2-fluorophenylpropanol with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-2-nitropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-fluorophenylpropanone or 2-fluorophenylpropanoic acid.
Reduction: Formation of 1-(2-fluorophenyl)-2-aminopropanol.
Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorophenyl)-2-nitropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-nitropropan-1-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom on the phenyl ring can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating its biological effects.
Comparison with Similar Compounds
2-Fluorophenylpropanol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(2-Fluorophenyl)-2-aminopropanol: Formed by the reduction of the nitro group, exhibiting distinct pharmacological properties.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl structure but different functional groups and applications.
Uniqueness: 1-(2-Fluorophenyl)-2-nitropropan-1-ol is unique due to the combination of the fluorine atom and the nitro group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-nitropropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(11(13)14)9(12)7-4-2-3-5-8(7)10/h2-6,9,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOLJLDCYNVQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1F)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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